Cyclohexanamine, N-[2-(phenylseleno)butylidene]-
Description
Cyclohexanamine, N-[2-(phenylseleno)butylidene]- is a selenium-containing organic compound characterized by a cyclohexylamine backbone substituted with a phenylseleno-butylidene group. This structure combines the steric bulk of the cyclohexane ring with the redox-active selenium atom, which is known to influence reactivity in cyclization and nucleophilic addition reactions .
Properties
CAS No. |
831200-84-1 |
|---|---|
Molecular Formula |
C16H23NSe |
Molecular Weight |
308.3 g/mol |
IUPAC Name |
N-cyclohexyl-2-phenylselanylbutan-1-imine |
InChI |
InChI=1S/C16H23NSe/c1-2-15(18-16-11-7-4-8-12-16)13-17-14-9-5-3-6-10-14/h4,7-8,11-15H,2-3,5-6,9-10H2,1H3 |
InChI Key |
SEABVVNWNXYUNR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C=NC1CCCCC1)[Se]C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanamine, N-[2-(phenylseleno)butylidene]- typically involves the reaction of cyclohexanamine with a phenylseleno-containing reagent. One common method is the condensation reaction between cyclohexanamine and 2-(phenylseleno)butanal under acidic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts and optimized reaction conditions are employed to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanamine, N-[2-(phenylseleno)butylidene]- undergoes various chemical reactions, including:
Oxidation: The phenylseleno group can be oxidized to form selenoxide, which can further undergo elimination to produce alkenes.
Reduction: The compound can be reduced to remove the phenylseleno group, yielding the corresponding amine.
Substitution: The phenylseleno group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like thiols, amines, and halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Alkenes and selenoxides.
Reduction: Cyclohexanamine derivatives.
Substitution: Various substituted cyclohexanamine derivatives.
Scientific Research Applications
Cyclohexanamine, N-[2-(phenylseleno)butylidene]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce selenium-containing groups into molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Cyclohexanamine, N-[2-(phenylseleno)butylidene]- involves its interaction with molecular targets through the phenylseleno group. This group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in biological systems. The compound may also interact with enzymes and proteins, affecting their function and activity.
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Efficiency: Selenium incorporation in the target compound likely requires specialized conditions (e.g., low-temperature selenation) compared to the high-yielding, room-temperature syntheses of non-selenium analogues like N-cyclohexylacetoacetamide .
- Isomerism vs. Stereoselectivity : Unlike 4,4'-methylenebis(cyclohexylamine), which exhibits geometric isomerism, the target compound’s reactivity is stereoselective, as seen in analogous enamine systems .
- Failed Syntheses : The unsuccessful preparation of N-[2-(phenylethynyl)cyclohex-2-enylidene]cyclohexanamine underscores the indispensability of selenium in certain cyclization pathways .
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